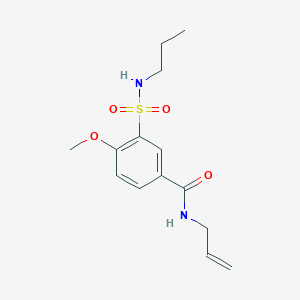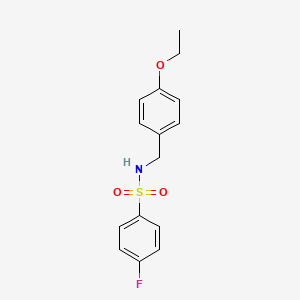![molecular formula C19H20BrN3OS B4595191 {5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER](/img/structure/B4595191.png)
{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER
Overview
Description
{5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER is a complex organic compound that features a unique combination of functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated. It may exhibit activity against certain diseases or conditions, particularly if it can modulate specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these products in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromobenzyl Group: This step involves the reaction of the triazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.
Ether Formation: The final step involves the reaction of the intermediate with 4-methylphenol under conditions that promote etherification, such as the use of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted triazole compounds.
Mechanism of Action
The mechanism of action of {5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally related and shares some functional groups, but differs in its pharmacological profile and applications.
Other Triazole Derivatives: Compounds with similar triazole rings may exhibit comparable chemical reactivity but differ in their biological activity and industrial uses.
Uniqueness
The uniqueness of {5-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-METHYLPHENYL) ETHER lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS/c1-3-23-18(12-24-17-10-4-14(2)5-11-17)21-22-19(23)25-13-15-6-8-16(20)9-7-15/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQBHENXRCCLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B4595112.png)
![2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE](/img/structure/B4595118.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4595123.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B4595134.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4595136.png)

![ethyl 4-(4-chlorobenzyl)-1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4595148.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4595165.png)
![4-(3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}BENZENESULFONYL)MORPHOLINE](/img/structure/B4595168.png)
![1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4595174.png)
![1-[(3-bromo-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4595182.png)
![3-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4595202.png)
![2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4595204.png)
